
(2S,4R)-1-((Benzyloxy)carbonyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-1-((Benzyloxy)carbonyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-((Benzyloxy)carbonyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the tert-butyldimethylsilyl (TBDMS) group to the hydroxyl functionality. The carboxylic acid group is then introduced through a series of oxidation and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-((Benzyloxy)carbonyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amine.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and silylating agents like tert-butyldimethylsilyl chloride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific transformations being carried out. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction of the benzyloxycarbonyl group can produce free amines.
Scientific Research Applications
(2S,4R)-1-((Benzyloxy)carbonyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4R)-1-((Benzyloxy)carbonyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The tert-butyldimethylsilyl group provides steric hindrance, influencing the compound’s reactivity and stability. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid: Lacks the tert-butyldimethylsilyl group, resulting in different reactivity and stability.
(2S,4R)-1-((tert-Butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid: Lacks the benzyloxycarbonyl group, affecting its use as a protecting group.
Uniqueness
The combination of the benzyloxycarbonyl and tert-butyldimethylsilyl groups in (2S,4R)-1-((Benzyloxy)carbonyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid provides unique reactivity and stability, making it a valuable compound in synthetic chemistry and scientific research.
Properties
Molecular Formula |
C19H29NO5Si |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H29NO5Si/c1-19(2,3)26(4,5)25-15-11-16(17(21)22)20(12-15)18(23)24-13-14-9-7-6-8-10-14/h6-10,15-16H,11-13H2,1-5H3,(H,21,22)/t15-,16+/m1/s1 |
InChI Key |
FGHHMWWDHGQPPT-CVEARBPZSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


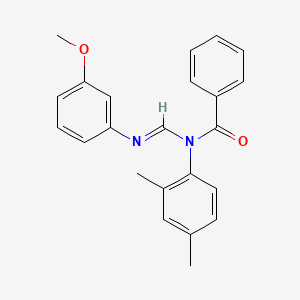
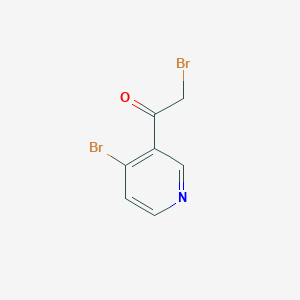
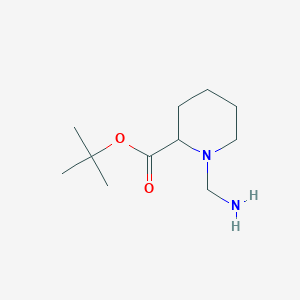
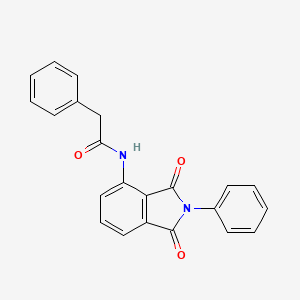
![2-[(2-methylphenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12444514.png)
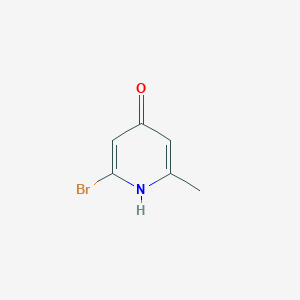
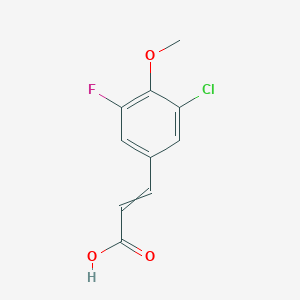
![N-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-N-methylacetamide](/img/structure/B12444552.png)
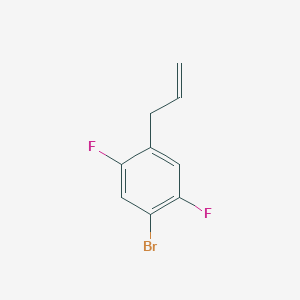

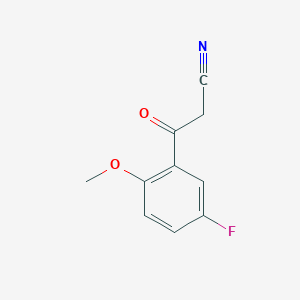
![N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B12444566.png)
![N-Phenyl-3-[N'-(4-{N'-[3-(phenylcarbamoyl)propanoyl]hydrazinecarbonyl}butanoyl)hydrazinecarbonyl]propanamide](/img/structure/B12444571.png)
![3-(acetylamino)-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12444576.png)
